2,2'-Diiodobiphenyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159317. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodo-2-(2-iodophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVRXSGTNWILMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176893 | |
| Record name | 2,2'-Diiodobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2236-52-4 | |
| Record name | 2,2'-Diiodobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002236524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2236-52-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Diiodobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-DIIODOBIPHENYL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Biphenyl Chemistry
Biphenyls are a class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. The chemistry of biphenyls is significantly influenced by the nature and position of substituents on these rings. In the case of 2,2'-diiodobiphenyl, the iodine atoms are located at the ortho-positions, the positions immediately adjacent to the bond linking the two rings. ontosight.ai
This substitution pattern introduces substantial steric hindrance, which severely restricts the free rotation around the central C-C bond. This restricted rotation gives rise to a phenomenon known as atropisomerism, where a molecule can be resolved into stable, non-interconverting rotational isomers, or rotamers. stereoelectronics.orgwikipedia.org These atropisomers are stereoisomers that exhibit axial chirality, meaning they are non-superimposable mirror images of each other despite not having a traditional chiral center. stereoelectronics.orgwikipedia.orgpearson.com The ability to form these stable, chiral structures is a key feature of many ortho-substituted biphenyls and is exploited in various areas of chemistry, including asymmetric synthesis. stereoelectronics.org
Historical Perspectives on Iodoaromatic Compounds in Synthesis
The use of iodoaromatic compounds in synthesis has a rich history, predating many modern catalytic methods. A foundational reaction in this context is the Ullmann reaction, first reported by Fritz Ullmann in 1901. magtech.com.cnwikipedia.org This reaction traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl. wikipedia.orgbyjus.com
Historically, aryl iodides were recognized as the most reactive among the aryl halides (reactivity order: I > Br > Cl) for such coupling reactions. nih.gov This heightened reactivity is attributed to the lower bond dissociation energy of the carbon-iodine (C-I) bond compared to the C-Br and C-Cl bonds, making it easier to break and participate in reactions. While the classical Ullmann reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper, it established aryl iodides as valuable substrates for C-C bond formation. magtech.com.cnwikipedia.orgwikidoc.org This early work laid the groundwork for the development of more sophisticated transition-metal-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic chemistry. nih.govwikipedia.org
Research Significance and Scope of 2,2 Diiodobiphenyl
Classical Approaches to this compound Synthesis
Classical methods for synthesizing this compound and its precursors rely on fundamental reactions in organic chemistry, often requiring stoichiometric reagents and vigorous reaction conditions.
Iodination of Biphenyl (B1667301) and Related Precursors
The direct iodination of biphenyl is one possible route, but indirect methods starting from functionalized biphenyl precursors are more common due to better control and yield. ontosight.aiepo.org A significant classical strategy involves the diazotization of a diaminobiphenyl derivative followed by iodination. vulcanchem.com
For instance, a common precursor, 4,4'-dibromo-2,2'-diiodobiphenyl, can be synthesized from 4,4'-dibromo-2,2'-diaminobiphenyl. vulcanchem.com The process begins with the diazotization of the diamino compound using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (e.g., 0°C) to form a diazonium salt intermediate. This intermediate is then treated with a source of iodide, such as potassium iodide (KI), to replace the diazonium groups with iodine atoms, yielding the target diiodo compound. vulcanchem.com While effective, this iodination step can sometimes result in moderate yields, with one reported procedure achieving 29.1%. vulcanchem.com
Ullmann Reaction in the Context of this compound Formation
The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a classical method for the synthesis of biaryls through the copper-mediated coupling of two aryl halide molecules. byjus.comwikipedia.org This reaction was foundational in demonstrating that a transition metal could facilitate the formation of an aryl-aryl carbon-carbon bond. wikipedia.org Although often characterized by harsh conditions and sometimes inconsistent yields, it remains a historically significant route for creating biphenyl structures. byjus.comwikipedia.org
The traditional Ullmann reaction involves heating an aryl halide with a stoichiometric amount of copper powder or a copper-bronze alloy. byjus.comwikipedia.org The reaction is particularly effective for aryl halides substituted with electron-withdrawing groups. A classic example that illustrates the formation of a 2,2'-substituted biphenyl is the conversion of ortho-chloronitrobenzene into 2,2'-dinitrobiphenyl (B165474). wikipedia.org A similar coupling of 1-iodo-2-nitrobenzene (B31338) can be performed to yield the same product. rsc.org
The mechanism is thought to involve the formation of an active copper(I) species, which then undergoes oxidative addition with the aryl halide. byjus.com The resulting organocopper compound reacts with a second molecule of the aryl halide, followed by reductive elimination to form the new C-C bond and yield the biaryl product. byjus.com Due to the harsh conditions required (often temperatures exceeding 200°C), modern palladium-catalyzed coupling reactions are now generally preferred. byjus.com
Table 1: Example of Classical Ullmann Coupling Conditions
| Reactant | Copper Source | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| o-Nitroiodobenzene | Copper bronze | 215–225°C | 2,2'-Dinitrobiphenyl | 52–61% | orgsyn.org |
| 1-Iodo-2-nitrobenzene | Copper powder | Melted reagent | 2,2'-Dinitrobiphenyl | - | rsc.org |
The traditional Ullmann reaction is known for its demanding conditions and often erratic yields, which has prompted numerous efforts at optimization. wikipedia.org Key areas of variation include the nature of the copper reagent, the solvent, and the use of additives.
One significant improvement involves the preparation of the copper itself. It has been found that ordinary copper bronze may not always produce satisfactory results. orgsyn.org A more reactive form of copper can be prepared by treating commercial copper bronze with a solution of iodine in acetone, which helps to activate the metal surface and leads to more consistent outcomes. orgsyn.org
In modern variations, the scope of the Ullmann reaction has been expanded through the use of ligands, which can facilitate the reaction under milder conditions. rsc.org For example, the use of diamine ligands in copper-catalyzed C-N coupling reactions to form carbazoles from 2,2'-dihalobiphenyls demonstrates the move towards more controlled, ligand-assisted transformations. rsc.org Furthermore, performing the reaction in the absence of a solvent, where the melted reactant itself serves as the reaction medium, is another variation that was used in the original 1901 synthesis. rsc.org The development of nano-grain copper catalysts has also been explored to accelerate reaction rates and improve yields. patsnap.com Despite these improvements, the Ullmann reaction is often superseded by more versatile and efficient palladium-catalyzed methods. lscollege.ac.in
Copper-Mediated Ullmann Coupling of Aryl Halides
Modern Catalytic Syntheses of this compound
Modern synthetic chemistry has largely shifted towards the use of transition metal catalysts, particularly palladium, for the construction of C-C bonds. These methods offer milder reaction conditions, broader substrate scope, and higher yields compared to classical approaches.
Palladium-Catalyzed Approaches
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are now the state-of-the-art for synthesizing biaryl compounds, including this compound. rsc.orgrsc.org These reactions typically involve the coupling of an aryl halide with an organoboron compound. rsc.org
The synthesis of this compound can be envisioned through the palladium-catalyzed homocoupling of a 2-iodophenylboronic acid derivative. diva-portal.org The general catalytic cycle for a Suzuki-Miyaura coupling provides a framework for understanding this transformation. The cycle begins with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetallation, where the organic group from the boron compound is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst. rsc.orgrsc.org
These palladium-catalyzed methods are highly versatile and can tolerate a wide range of functional groups. The reaction conditions are significantly milder than those required for the Ullmann reaction, and catalyst loadings are typically low. nih.gov For example, the synthesis of N-arylated carbazoles can be achieved using as little as 5 mol % of a palladium catalyst. nih.gov The decomposition of diaryliodonium salts in the presence of a palladium catalyst has also been noted as a potential, albeit sometimes unintentional, route to forming this compound as a byproduct. beilstein-journals.orgnih.gov
Table 2: Representative Conditions for Palladium-Catalyzed Biaryl Synthesis
| Aryl Halide | Coupling Partner | Palladium Catalyst | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|---|
| (2-Bromophenyl)diphenylphosphine oxide | Aryl boronic acids | Pd(dba)₂ / PPh₃ | K₃PO₄ | - | Biphenyl phosphine (B1218219) | rsc.org |
| 2-Iodoaniline | 2-Bromophenylboronic acid | - | - | - | 2'-Bromo-[1,1'-biphenyl]-2-amine | nih.gov |
| Cyclic Iodonium Salt | Anilines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | p-Xylene | N-Arylated Carbazole | d-nb.info |
Challenges in Suzuki Coupling for Sterically Hindered Biphenyl Systems
Other Transition Metal-Catalyzed Methods
While palladium-catalyzed reactions are prevalent, other transition metals also play a significant role in the synthesis of biphenyls.
The Ullmann reaction , one of the earliest methods for biaryl synthesis, traditionally involves the copper-mediated coupling of two aryl halide molecules. This reaction is particularly useful for the synthesis of symmetrical biphenyls and has been applied to the preparation of 2,2'-dinitrobiphenyl from ortho-chloronitrobenzene. Biphenylenes can also be obtained from this compound via the Ullmann reaction. However, the classical Ullmann reaction often requires harsh conditions, such as high temperatures, and can result in moderate yields. Modern variations of the Ullmann coupling have been developed using palladium and nickel catalysts, which can operate under milder conditions and offer a broader substrate scope. A solvent-free Ullmann coupling using a high-speed ball milling technique has been reported for the synthesis of 2,2'-dinitrobiphenyl from 2-iodonitrobenzene in high yield.
Nickel-catalyzed coupling reactions have also been employed for the synthesis of biphenyls. These reactions can be advantageous in certain cases, offering different reactivity and selectivity compared to palladium-based systems.
Transition metal-catalyzed C-H activation represents a more recent and atom-economical approach to biphenyl synthesis. This strategy involves the direct functionalization of a C-H bond, avoiding the need for pre-functionalized starting materials like organohalides and organometallics. Palladium-catalyzed C(sp²)-H homocoupling of N-arylcarbamates has been achieved under mechanochemical conditions to produce 2,2'-biaryldicarbamates, which can be converted to 2,2'-biaryldiamines.
Advanced Iodination Techniques
The introduction of iodine atoms onto the biphenyl scaffold is a critical step in the synthesis of this compound. Several advanced iodination methods are available for this purpose.
The Sandmeyer reaction provides a classical route to aryl iodides from aryl amines. This reaction involves the diazotization of a primary aromatic amine, followed by treatment with an iodide salt, typically potassium iodide. For the synthesis of this compound, 2,2'-diaminobiphenyl can be converted to the corresponding bis-diazonium salt, which is then treated with iodide to yield the diiodo product. One study reported a 60% yield for the conversion of 2,2'-diaminobiphenyl to this compound using isoamyl nitrite and diiodomethane. The Sandmeyer reaction is a powerful tool for introducing a wide range of functional groups onto an aromatic ring.
Cross-Coupling Reactions Involving this compound as Substrate
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. libretexts.org this compound serves as the organohalide partner in these reactions.
A significant application of this compound in Suzuki-Miyaura coupling is the synthesis of 2,2'-bis(2-indenyl)biphenyl derivatives. These compounds are precursors to zirconium dichloride complexes that show promise in olefin polymerization. rug.nlacs.orgresearchgate.net
An attempted synthesis involved the reaction of this compound with 2-indenyl boronic acid. rug.nlresearchgate.netresearchgate.net However, this approach did not yield the desired 2,2'-bis(2-indenyl)biphenyl. Instead, an isomeric spiro compound, (spiro-1,1-(2,2'-biphenyl)-2-(2-indenyl)indane), was formed. rug.nlresearchgate.netresearchgate.net The successful synthesis of 2,2'-bis(2-indenyl)biphenyl was achieved through an alternative route involving the palladium-catalyzed reaction of 2,2'-biphenyldiboronic acid with 2-bromoindene (B79406) under standard Suzuki conditions. rug.nlacs.orgresearchgate.netnih.gov
Interestingly, the monosubstituted product was observed when the reaction between this compound and 2-indenyl boronic acid was conducted using a bistriflate derivative of 2,2'-biphenol (B158249) in 1,4-dioxane (B91453) with K3PO4 as the base. rug.nl
Regioselectivity in the Suzuki-Miyaura coupling of di- or poly-halogenated substrates is a critical aspect, often influenced by steric and electronic factors. In the case of 5-substituted 1,2,3-triiodobenzenes, Suzuki-Miyaura coupling with one equivalent of an arylboronic acid occurs with high regioselectivity at the less sterically hindered and more electronically deficient terminal iodine position. researchgate.net While this specific study does not directly involve this compound, it highlights the general principles governing regioselectivity in similar systems.
Ligands play a crucial role in determining the efficiency and outcome of Suzuki-Miyaura reactions. libretexts.org The choice of phosphine ligands, for instance, can significantly impact the reaction rate and selectivity. libretexts.org Bulky and electron-rich phosphine ligands are often employed to enhance the catalytic activity, especially for less reactive substrates like aryl chlorides. libretexts.org While specific ligand effects on the Suzuki coupling of this compound are not extensively detailed in the provided context, the general principles of ligand design are applicable. For instance, in the coupling of allylboronates with aryl halides, the regioselectivity could be controlled by the choice of bulky di-tert-butylbiarylphosphine ligands. nih.gov
Formation of 2,2'-Bis(2-indenyl)biphenyl Derivatives
Sonogashira-Heck-Cassar (SHC) Coupling Reactions
The Sonogashira-Heck-Cassar (SHC) coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org
When this compound-4,4'-dicarboxylic acid dimethyl ester was subjected to SHC coupling conditions with phenylacetylene (B144264), an unexpected hydrodeiodo phenylethynylation occurred, leading to the formation of a mono-phenylethynyl product instead of the expected bis(phenylethynyl)biphenyl or a ring-closed fluorenyl derivative. acs.orgnih.gov This unusual reactivity is influenced by the choice of phosphine ligands and the amine used in the reaction. acs.orgnih.gov
The use of tris(o-tolyl)phosphine as a ligand favored the hydrodeiodo phenylethynylation, while bidentate phosphine ligands tended to retard both the desired coupling and the hydrodeiodination. acs.orgnih.gov The reaction is also inhibited by an excess of phosphine ligands, suggesting a ligand-dissociation mechanism is involved in the rate-determining step. acs.org
| Ligand | Product Distribution |
| Tris(o-tolyl)phosphine | Favors hydrodeiodo phenylethynylation |
| Bidentate phosphine ligands | Retards both coupling and hydrodeiodination |
Table 1: Effect of Ligands on the SHC Coupling of a this compound Derivative. acs.orgnih.gov
The proposed mechanism for the hydrodeiodo SHC coupling of 2,2'-diiodobiphenyls suggests that the reduction of one of the iodo groups occurs before the standard SHC coupling takes place. acs.org The resulting hydrodeiodinated intermediate then undergoes a normal SHC coupling to yield the mono-alkynylated product. acs.org Deuterium (B1214612) labeling experiments have indicated that the hydrogen atom that replaces the iodine in the hydrodeiodination process primarily comes from the acetylenic proton of the alkyne. nih.gov
A proposed mechanistic pathway involves the following steps:
Reduction of the first iodide on the this compound derivative.
The resulting hydrodeiodination product undergoes a subsequent SHC coupling with the alkyne.
It has also been suggested that phenylacetylene can act as a reducing agent, converting Pd(II) back to Pd(0) to continue the catalytic cycle. acs.org The formation of diphenyldiacetylene as a byproduct supports the role of the alkyne in the reduction process. acs.org
Role of Amine and Phosphine Ligands in SHC Reactions
In the Sonogashira-Hagihara-Cassar (SHC) palladium-catalyzed coupling of this compound derivatives with terminal acetylenes, the choice of amine and phosphine ligands is critical in directing the reaction toward different products. acs.orgnih.govacs.org Research using dimethyl this compound-4,4'-dicarboxylate has shown that the reaction can yield either a cyclized phenanthrene derivative or a product of hydrodeiodo phenylethynylation, where one iodine atom is replaced by hydrogen and the other undergoes Sonogashira coupling. acs.orgnih.gov
The nature of the phosphine ligand significantly influences this selectivity. acs.orgacs.org Sterically hindered monodentate phosphines, such as tris(o-tolyl)phosphine, have been identified as the optimal ligands for promoting the hydrodeiodo Sonogashira coupling product. acs.orgnih.govacs.org Conversely, the use of bidentate phosphine ligands tends to inhibit both the ring-closure and the hydrodeiodo coupling pathways. acs.orgnih.gov This inhibition suggests that a ligand-dissociation mechanism is likely involved in the rate-determining step of the reaction. acs.org The amine used as the solvent and base also plays a crucial role, with deuterium labeling studies indicating that the hydrogen atom that replaces the iodide in the hydrodeiodination process is sourced primarily from the acetylenic proton of the alkyne partner. acs.orgnih.gov
The table below summarizes the observed effects of different ligands on the reaction of dimethyl this compound-4,4'-dicarboxylate with phenylacetylene. acs.org
| Ligand | Amine | Ring-Closure Product (%) | Hydrodeiodo SHC Product (%) |
| PPh₃ (0.2 equiv) | Et₂NH | 11 | 35 |
| PPh₃ (1.1 equiv) | Et₂NH | 0 | 0 |
| P(o-tolyl)₃ (0.2 equiv) | Et₂NH | 0 | 78 |
| dppe (0.2 equiv) | Et₂NH | 0 | 0 |
| dppp (0.2 equiv) | Et₂NH | 0 | 0 |
| dppb (0.2 equiv) | Et₂NH | 0 | 0 |
| dppf (0.2 equiv) | Et₂NH | 0 | 0 |
| PPh₃ (0.2 equiv) | Et₃N | 23 | 25 |
| P(o-tolyl)₃ (0.2 equiv) | Et₃N | 0 | 50 |
| Data derived from studies on dimethyl this compound-4,4'-dicarboxylate. acs.org |
Negishi and Stille Coupling Applications
This compound serves as a suitable substrate for various palladium-catalyzed cross-coupling reactions, including Negishi and Stille couplings, which are fundamental methods for forming carbon-carbon bonds. wikipedia.orgrsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide. wikipedia.orgrsc.org
In the context of Negishi coupling , an organozinc reagent is coupled with the organic halide. wikipedia.orgrsc.org While specific industrial examples focusing on this compound are not extensively documented in the provided sources, its structure is amenable to sequential or double coupling. This allows for the synthesis of unsymmetrical biaryls or the construction of fused ring systems. wikipedia.orgrsc.org The high reactivity of the C-I bond makes it an excellent electrophile for the oxidative addition step to the Pd(0) catalyst, which is the initial step in the catalytic cycle. illinois.edu
The Stille coupling utilizes an organotin reagent. rsc.org This reaction is known for its tolerance of a wide variety of functional groups, making it a versatile synthetic tool. rsc.org The mechanism involves an oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organotin compound and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. rsc.org this compound can be used in Stille reactions to produce a range of biaryl compounds and polycyclic systems. rsc.orgresearchgate.net
Annulation Reactions of this compound
Annulation reactions involving this compound are powerful strategies for constructing polycyclic aromatic hydrocarbons, particularly phenanthrenes. These reactions build new rings onto the biphenyl scaffold.
Intramolecular Ring Closure Reactions
This compound is a key substrate for intramolecular ring closure reactions, where the two iodine-bearing carbons are coupled to form a new bond, leading to a planar, fused-ring system. A classic example of this transformation is the Ullmann reaction, which uses copper to promote the coupling of two aryl halides. byjus.com When applied to this compound, this intramolecular reaction results in the formation of biphenylene. byjus.com While the Ullmann reaction often requires harsh conditions and can have low yields, it provides a direct route to this strained four-membered ring fused to two benzene rings. byjus.com
Beyond the Ullmann reaction, other intramolecular cyclizations are possible. For instance, this compound can be converted into organometallic intermediates that subsequently undergo ring closure. These reactions are fundamental in synthesizing larger, more complex polycyclic and heterocyclic structures where the biphenyl unit serves as a rigid scaffold. researchgate.net Molecules with two carbonyl groups can also undergo intramolecular aldol (B89426) reactions to form rings, a principle that applies to derivatives of this compound prepared for such transformations. libretexts.org
Electron Transfer Processes and Radical Mechanisms
This compound is a key participant in reactions that proceed via free-radical-chain mechanisms, particularly when reacting with diazonium salts. These processes involve single-electron transfers and the formation of hypervalent iodine intermediates.
Research has shown that the reaction of this compound with arenediazonium salts is initiated by phenyl radicals which abstract an iodine atom from the starting material. acs.org This generates an iodoaryl radical. acs.org This radical can then undergo an intramolecular cyclization to form a transient cyclic diaryliodine species, also described as a 9-I-2 structure. acs.orgnih.govacs.org This intermediate is a key player in the subsequent steps of the reaction mechanism. nih.govacs.org The formation of this cyclic species demonstrates that diaryliodine intermediates, which are often proposed in iodine atom transfer reactions, can possess lifetimes sufficient for them to be intercepted in bimolecular processes. nih.govacs.org
The cyclic diaryliodine intermediate is a crucial component in a free-radical-chain reaction involving arenediazonium salts. nih.govacs.org This intermediate can be trapped via a single-electron transfer (SET) to an arenediazonium salt, which acts as a one-electron acceptor. acs.orgacs.org This electron transfer is an exoergic process and fast enough to compete with the cleavage of the carbon-iodine bond in the intermediate. acs.org The SET from the cyclic diaryliodine radical to the diazonium salt results in the formation of a stable biphenyleneiodonium salt as a major product, alongside iodoarenes. acs.orgnih.govacs.org This reaction pathway provides strong evidence for the existence of 9-I-2 intermediates in iodine atom abstraction reactions. acs.org
Table 1: Products from the Reaction of this compound with Arenediazonium Salts
| Reactants | Key Intermediate | Major Products | Mechanism Type |
|---|
Formation of Cyclic Diaryliodine Species
Lithiation Reactions and Intermediates
The iodine atoms in this compound facilitate metal-halogen exchange, most notably lithiation, to produce highly reactive organolithium intermediates. These intermediates are powerful synthons for creating new carbon-carbon and carbon-heteroatom bonds.
This compound can be converted to 2,2'-dilithiobiphenyl through a double metal-halogen exchange reaction. mdpi.com This transformation is typically achieved by treating the diiodo compound with two equivalents of an organolithium reagent, such as n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). mdpi.comacs.org The resulting 2,2'-dilithiobiphenyl is a versatile dianionic intermediate. mdpi.com While often generated from dihalo-precursors, this dilithiated species can also be formed from the reductive opening of biphenylene using lithium powder and an electron transfer agent like 4,4′-di-tert-butylbiphenyl (DTBB). researchgate.net In solution, 2,2'-dilithiobiphenyl has been found to exist as a dimer in diethyl ether.
The 2,2'-dilithiobiphenyl intermediate is a potent nucleophile that readily reacts with a wide array of electrophiles to yield 2,2'-disubstituted biphenyl derivatives. The addition of various electrophilic reagents to the dilithiated intermediate leads to the formation of diverse and complex molecules. For instance, reaction with iodine gas (I₂) can regenerate this compound. rsc.org More complex electrophiles, such as ketones and aldehydes, react to form biphenyl-2,2'-diylbis(diarylmethanol)s after an aqueous workup. mdpi.com This reactivity has been exploited for the synthesis of precursors for dicationic dyes. mdpi.com Other electrophiles that successfully react with 2,2'-dilithiobiphenyl include alkynes in the presence of chromium(III) chloride to produce phenanthrene derivatives, and dichlorodihexylsilane (B100287) to create disubstituted dibenzosilole monomers. acs.orgnih.gov
Table 2: Reactions of 2,2'-Dilithiobiphenyl with Various Electrophiles
| Electrophile | Resulting Product Class | Reference |
|---|---|---|
| Diarylketones (e.g., 4,4'-dimethoxybenzophenone) | Biphenyl-2,2'-diylbis(diarylmethanol)s | mdpi.com |
| Dichlorodihexylsilane | Dibenzosilole monomer | nih.gov |
| Alkynes (in presence of CrCl₃) | Phenanthrene derivatives | acs.org |
| Rhenium carbonyl complexes (e.g., (CO)₅ReBr) | 9-Fluorenone | acs.org |
| Water (H₂O), Deuterium oxide (D₂O) | Biphenyl, 2,2'-Dideuteriobiphenyl | researchgate.net |
Formation of 2,2'-Dilithiobiphenyl
Other Transformation Pathways
Beyond electron transfer and lithiation, this compound undergoes other important transformations, including palladium-catalyzed cross-coupling reactions and classical coupling methods.
One notable pathway is an unusual Sonogashira-type coupling reaction. When this compound-4,4'-dicarboxylic acid dimethyl ester is reacted with phenylacetylene under specific palladium and copper catalysis conditions, it can undergo a hydrodeiodo phenylethynylation. acs.org This process involves the reductive cleavage of one carbon-iodine bond (hydrodeiodination) and the Sonogashira coupling at the other iodine-substituted position, leading to a monoalkynylated biphenyl product. acs.org The choice of solvent and ligands, particularly tris(o-tolyl)phosphine, is critical in directing the reaction toward this specific outcome over ring-closure or other side reactions. acs.org
Furthermore, this compound serves as a starting material in the Ullmann reaction for the synthesis of biphenylenes. lscollege.ac.in This classical coupling reaction involves the use of copper to induce an intramolecular C-C bond formation, providing a route to the strained four-membered ring system of biphenylene. lscollege.ac.in
Applications of 2,2 Diiodobiphenyl and Its Derivatives in Advanced Materials and Organic Synthesis
Precursor in Polymer Chemistry
2,2'-Diiodobiphenyl and its substituted analogues serve as fundamental building blocks in the synthesis of specialized polymers. The reactive C-I bonds provide handles for various coupling reactions, enabling the construction of polymer backbones with tailored electronic and physical properties.
This compound is a key intermediate in the synthesis of polymers with potential applications in the field of organic electronics. ontosight.ai The compound can be used to create poly(this compound) derivatives, which are part of a broader class of conjugated polymers investigated for their semiconductor properties. ontosight.aium.edu.my These materials are of interest for use in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. um.edu.myresearchgate.net The synthesis often involves coupling reactions, such as the Ullmann or Suzuki-Miyaura reactions, to link the monomer units. ontosight.aium.edu.my The electronic properties of the resulting polymers can be fine-tuned through the rational design and modification of the monomer structure. um.edu.my
A significant application of this compound derivatives is in the synthesis of poly(dibenzosilole)s, which are silicon-bridged analogues of polyfluorenes. researchgate.net These polymers are noted for their similar optical properties to polyfluorenes but with enhanced thermal stability and resistance to oxidation. researchgate.net
Specifically, 4,4'-dibromo-2,2'-diiodobiphenyl is a crucial starting material for producing the monomer required for Poly(9,9-dihexyl-2,7-dibenzosilole). The synthesis involves a selective trans-lithiation of the iodo positions followed by silylation with dichlorodihexylsilane (B100287) to form the dibenzosilole ring. acs.orgchalmers.se Subsequent polymerization, typically via a Suzuki copolymerization of the corresponding dibromo and bis(boronate) monomers, yields the final polymer. acs.org Poly(9,9-dihexyl-2,7-dibenzosilole) has been identified as a promising blue light-emitting polymer, demonstrating improved efficiency in single-layer light-emitting devices compared to its polyfluorene counterpart. researchgate.netacs.org
Table 1: Synthesis and Properties of Dibenzosilole-Based Polymers
| Polymer/Monomer | Precursor | Synthesis Method | Key Properties | Application |
|---|---|---|---|---|
| 2,7-Dibromo-9,9-dihexyldibenzosilole | 4,4'-Dibromo-2,2'-diiodobiphenyl | Selective lithiation and silylation | Monomer for polymerization | Organic Electronics |
| Poly(9,9-dihexyl-2,7-dibenzosilole) | 2,7-Dibromo-9,9-dihexyldibenzosilole | Suzuki Copolymerization | Blue light emission, higher efficiency than polyfluorene | Blue Light Emitting Diodes (OLEDs) acs.org |
| Dibenzosilole-Benzothiadiazole Copolymers | Dibenzosilole derivatives | Suzuki Polymerization | Lower optical band gaps than fluorene (B118485) analogues, deep HOMO levels | Photovoltaic Applications mdpi.com |
Derivatives of this compound are instrumental in synthesizing specialized ligands for late transition metal catalysts used in olefin polymerization. rug.nlmdpi.com The design of these ligands is critical for controlling the polymerization activity, molecular weight, and properties of the resulting polyolefins. mdpi.comd-nb.info
A notable example involves the synthesis of 2,2′-bis(2-indenyl)biphenyl derivatives, which serve as ligands for zirconium-based catalysts. rug.nl Although the direct Suzuki coupling of this compound with 2-indenyl boronic acid was unsuccessful, an alternative route using 2,2-biphenyldiboronic acid (derived from the biphenyl (B1667301) scaffold) and 2-bromoindene (B79406) proved effective. rug.nl The resulting 2,2′-bis(2-indenyl)biphenyl zirconium dichloride complex showed promising performance in the isotactic polymerization of propylene. rug.nl The biphenyl bridge in these ligands creates a specific geometry around the metal center that influences the catalytic process.
Poly(9,9-dihexyl-2,7-dibenzosilole) and Blue Light Emitting Polymers
Synthesis of Polyaromatic Hydrocarbons (PAHs)
This compound is a versatile substrate for constructing larger polycyclic aromatic hydrocarbons (PAHs). The two iodine atoms can participate in sequential or one-pot cyclization reactions to form fused ring systems.
The synthesis of fluorene and its silicon-analogue, dibenzosilole, which are core structures in many advanced materials, can be accomplished using biphenyl precursors. mdpi.comnih.govlabxing.com For instance, a palladium-catalyzed dual C-C bond formation using 2-iodobiphenyls and dibromomethane (B42720) provides a facile route to various fluorene derivatives under mild conditions. nih.govlabxing.com
The intramolecular cyclization of this compound is a classic method for producing biphenylene (B1199973) through an Ullmann coupling reaction mediated by copper. researchgate.netbyjus.com Furthermore, derivatives like 4,4'-dibromo-2,2'-diiodobiphenyl are key starting materials for dibenzosilole derivatives, as described previously (Section 4.1.2). acs.orgchalmers.se These reactions build upon the 2,2'-biphenyl core to create the five-membered ring characteristic of fluorene and dibenzosilole structures.
Table 2: Synthesis of PAHs from Biphenyl Precursors
| Target Molecule | Precursor | Reaction Type | Catalyst/Reagent | Significance |
|---|---|---|---|---|
| Biphenylene | This compound | Ullmann Coupling | Copper (Cu) | Formation of a strained four-membered ring fused to two benzene (B151609) rings. researchgate.netbyjus.com |
| Fluorene Derivatives | 2-Iodobiphenyls | Palladium-Catalyzed Dual C-C Bond Formation | Pd Catalyst, CH₂Br₂ | Efficient access to the fluorene core via C-H activation. nih.govlabxing.com |
| Dibenzosilole Derivatives | 4,4'-Dibromo-2,2'-diiodobiphenyl | Lithiation & Silylation | n-BuLi, Dichlorodihexylsilane | Creates silicon-bridged fluorene analogues for organic electronics. acs.orgchalmers.se |
| Phenanthrene (B1679779) Derivatives | this compound | Annulation with Alkynes | Palladium (Pd) Catalyst | Versatile method for a wide range of substituted phenanthrenes. acs.orglookchem.com |
A highly effective application of this compound is its use in the palladium-catalyzed annulation with alkynes to synthesize a wide array of phenanthrene derivatives. acs.orglookchem.comresearchgate.net This methodology is notable for its scope and has been successfully applied to the synthesis of complex, biologically active molecules. acs.org
The reaction provides access to various substituted phenanthrenes, including 9,10-dialkylphenanthrenes and sterically hindered 4,5-disubstituted phenanthrenes. acs.orgresearchgate.net Crucially, this method has been adapted for the total synthesis of phenanthrene-based alkaloids. acs.orgresearchgate.net For example, the reaction of methoxy-substituted 2,2'-diiodobiphenyls with specific propynyl-substituted pyrrolidines and piperidines yields the corresponding 2-(9-phenanthylmethyl)pyrrolidines and -piperidines. acs.org These intermediates are then converted into phenanthroindolizidine and phenanthroquinolizidine alkaloids through a subsequent Pictet-Spengler reaction. acs.orgacs.org
Fluorenyl and Dibenzosilole Derivatives
Intermediate for Pharmaceutical and Agrochemical Synthesis
This compound and its substituted analogues serve as crucial intermediates in the synthesis of complex organic molecules targeted for the pharmaceutical and agrochemical industries. acs.org The iodine atoms act as versatile functional handles, enabling carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. acs.org This reactivity is fundamental to building the core structures of biologically active compounds.
In pharmaceutical development, derivatives of diiodobiphenyl are employed as building blocks for new drug candidates. rsc.orgresearchgate.net For instance, the biphenyl scaffold is a common structural motif in many therapeutic agents. The ability to functionalize the 2,2'-positions allows for the construction of sterically demanding and conformationally restricted molecules, which can lead to high-affinity interactions with biological targets. While specific drug examples derived directly from the parent this compound are not broadly documented in public literature, the application of its derivatives, such as 4,4'-diiodo-2,2'-dimethylbiphenyl, is noted in the synthesis of new pharmaceuticals. rsc.org
In the agrochemical sector, these intermediates are used to produce pesticides and herbicides. acs.orgrsc.org A notable example is the synthesis of novel oxazoline (B21484) derivatives containing a sulfur ether moiety, which have shown potent acaricidal and insecticidal activities. acs.org The synthesis of these complex molecules often relies on key intermediates whose structures can be traced back to functionalized biphenyls, demonstrating the role of compounds like this compound in accessing new agrochemical agents. acs.org The precision and purity of these intermediates are critical as they directly influence the efficacy of the final agricultural products.
Table 1: Applications of this compound and Related Derivatives
| Compound/Derivative Class | Application Area | Role of the Biphenyl Intermediate | Reference |
|---|---|---|---|
| This compound | Pharmaceutical & Agrochemical Synthesis | Precursor for various organic materials and substrate for cross-coupling reactions. | acs.org |
| 4,4'-Diiodo-2,2'-dimethylbiphenyl | Pharmaceutical & Agrochemical Synthesis | Intermediate in the synthesis of new drugs, pesticides, and herbicides. | rsc.org |
| Oxazoline Derivatives | Agrochemicals | The core structure is built using synthetic strategies that rely on functionalized aromatic intermediates. | acs.org |
Precursor for Biphenylene and its Derivatives
One of the most significant applications of this compound is its role as a precursor in the synthesis of biphenylene. Biphenylene is a polycyclic hydrocarbon featuring a strained central four-membered ring fused between two benzene rings. This strained structure makes it a valuable model system for investigating C-C bond activation. researchgate.net
The classical method for synthesizing biphenylene from this compound is the copper-mediated Ullmann reaction. researchgate.net This intramolecular coupling reaction involves the reductive deiodination of this compound using a copper-bronze alloy at elevated temperatures, which induces the formation of the challenging C-C bond that closes the central four-membered ring. diva-portal.org This method, though traditional, remains a key route to obtaining the biphenylene core structure. researchgate.netdiva-portal.org Other synthetic strategies have also been developed, but the Ullmann cyclization of this compound is a foundational approach. researchgate.net
Synthesis of Biphenylene Network
While this compound is a direct precursor to the individual biphenylene molecule, the synthesis of the extended, two-dimensional carbon allotrope known as a biphenylene network proceeds through different precursors and methods. researchgate.netnih.gov A biphenylene network is a planar material composed of sp²-hybridized carbons arranged in a periodic lattice of 4-, 6-, and 8-membered rings. researchgate.netoup.com
Current research demonstrates that these networks are fabricated using on-surface synthesis techniques. The reported method involves an intermolecular dehydrofluorination "zipping" reaction of self-assembled poly(2,5-difluoro-para-phenylene) chains on a gold surface. researchgate.netoup.comuzh.ch This approach allows for the creation of the atomically precise, non-benzenoid carbon structure. oup.com Although derivatives of this compound, such as this compound-4,4',5,5'-tetracarboxylic acid, have been used to create three-dimensional metal-organic frameworks, this is distinct from the synthesis of the pure carbon allotrope network.
Building Block for Chiral Auxiliaries and Ligands
The rigid backbone of the biphenyl moiety and the steric hindrance provided by substituents at the 2,2'-positions make this compound an excellent starting material for the synthesis of chiral auxiliaries and ligands. These molecules are critical in asymmetric catalysis, where they control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a product.
The iodine atoms on this compound are ideal leaving groups for substitution reactions, allowing for the introduction of phosphine (B1218219) groups, amines, or other coordinating moieties. For example, enantiomerically pure 6,6′-dimethyl- or 6,6′-dimethoxy-2,2′-diiodo-1,1′-biphenyls serve as versatile intermediates for synthesizing atropisomeric diphosphine ligands. These ligands, often possessing C₂ symmetry, can then be coordinated to transition metals to form catalysts for asymmetric reactions like hydrogenation. The development of such ligands is a cornerstone of modern stereoselective synthesis.
Atropisomeric Biphenyls and Stereochemical Control
The phenomenon of atropisomerism is central to the use of this compound derivatives in stereochemical control. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, and ortho-substituted biphenyls are the most classic example of this type of chirality. When the four ortho positions on a biphenyl are substituted with sufficiently bulky groups, the rotation around the central C-C bond is restricted. This restriction prevents the interconversion of the non-superimposable, mirror-image conformers (enantiomers), allowing them to be resolved.
This compound itself, being symmetrically substituted, is achiral. However, the introduction of other substituents can create a chiral axis. For example, derivatives like this compound-6,6'-dicarboxylic acid can be separated into their stable (R)- and (S)-enantiomers. These resolved, enantiomerically pure biphenyls are highly valuable as chiral building blocks. They are used to construct chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), where the defined and stable stereochemistry of the biphenyl (or binaphthyl) backbone is transferred to the catalytic environment, thereby enabling a high degree of stereochemical control in chemical transformations. The study of atropisomeric diiodobiphenyls and their enantiodifferentiation is an active area of research, employing techniques like chiral liquid chromatography.
Table 2: Research Findings on Atropisomeric Biphenyls Derived from this compound
| Derivative/System | Research Focus | Key Finding | Reference |
|---|---|---|---|
rac-2,2′-diiodobiphenyl |
Chiral liquid chromatography | Used as a model system to study conversion of a racemate into a single enantiomer. | |
| This compound-6,6'-dicarboxylic acid | Atropisomerism | The (R)- and (S)-enantiomers are separable due to hindered rotation. | |
| 6,6′-disubstituted-2,2′-diiodo-1,1′-biphenyls | Chiral Ligand Synthesis | Serve as intermediates for versatile atropisomeric diphosphine ligands. | |
| Chiral atropisomeric diiodobiphenyls | Enantiodifferentiation | Enantiomers can be differentiated using dirhodium complexes and NMR spectroscopy. |
Spectroscopic Characterization and Structural Analysis of 2,2 Diiodobiphenyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy of 2,2'-diiodobiphenyl and its derivatives reveals characteristic signals for the aromatic protons. The chemical shifts and coupling patterns are influenced by the presence of the bulky and electronegative iodine atoms, as well as by the dihedral angle between the two phenyl rings.
In derivatives, such as those formed during catalytic reactions, ¹H NMR is crucial for identifying the position of new substituents. For example, in the synthesis of N-arylated carbazoles, byproducts like 2-iodobiphenyl (B1664525) and 2-(2,5-dimethylphenyl)-2'-iodobiphenyl were identified using one- and two-dimensional NMR techniques. d-nb.info Similarly, the structural elucidation of regioisomers like 2'-bromo-N-(4-fluorophenyl)biphenyl-2-amine and 2'-bromo-N-(4-fluorophenyl)biphenyl-3-amine relied on detailed NMR analysis. d-nb.info
The analysis of biphenyl (B1667301) itself shows that the protons on the phenyl rings give rise to distinct signals, and their chemical shifts can be influenced by host-guest interactions, as observed in studies with supramolecular cages. researchgate.net
Table 1: Representative ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
|---|---|---|---|
| 2-Iodobiphenyl | - | A 7.934 (d), B 7.55 to 7.18 (m), C 7.003 (d) | chemicalbook.com |
| This compound | CDCl₃ | Due to the complexity of the spin system and potential for restricted rotation, the spectrum typically shows a series of multiplets in the aromatic region (approx. 7.0-8.0 ppm). Specific assignments require advanced 2D NMR techniques. |
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org The chemical shifts of the carbon atoms in this compound are significantly affected by the attached iodine atoms through the heavy atom effect and electronegativity. shout.education
The carbon atom directly bonded to iodine (C-I) typically appears at a lower field (higher ppm value) compared to the other aromatic carbons. However, the heavy iodine atom can also induce significant shielding on the ipso-carbon. The number of distinct signals in the ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. libretexts.orggoogle.com For this compound, due to symmetry, one might expect to see six signals for the twelve aromatic carbons in cases of free rotation, but restricted rotation can lead to more complex spectra.
In derivatives, the introduction of different functional groups leads to predictable changes in the ¹³C NMR spectrum, aiding in structure confirmation. shout.education Broadband decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. libretexts.org
Table 2: Representative ¹³C NMR Data for Biphenyl Derivatives
| Compound | Solvent | Carbon Signal (δ, ppm) | Characteristic Group | Reference |
|---|---|---|---|---|
| Ethanol | - | ~60 | CH₂ attached to Oxygen | shout.education |
| but-3-en-2-one | - | ~200 | Carbonyl Carbon (C=O) | shout.education |
Mass Spectrometry (MS) Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 406, corresponding to the molecular formula C₁₂H₈I₂. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org
The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for halogenated biphenyls include the loss of halogen atoms and cleavage of the biphenyl bond. In the case of this compound, prominent peaks corresponding to the loss of one or two iodine atoms ([M-I]⁺ and [M-2I]⁺) would be anticipated.
GC-MS analysis has been used to identify this compound as a byproduct in palladium-catalyzed reactions, where it was detected along with other related compounds like 2-iodobiphenyl. d-nb.info The NIST Mass Spectrometry Data Center provides reference mass spectral data for this compound, showing top peaks at m/z 279 and 152, with the molecular ion peak at m/z 406. nih.gov
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. edinst.com These two techniques are often complementary, as some vibrational modes may be more active in one technique than the other based on selection rules. edinst.com
For this compound, the IR and Raman spectra are characterized by several key vibrational modes:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations are observed in the 1600-1400 cm⁻¹ region.
C-I stretching: The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹, due to the heavy mass of the iodine atom.
Out-of-plane C-H bending: These vibrations, which are often strong in the IR spectra of substituted benzenes, occur in the 900-650 cm⁻¹ region and are indicative of the substitution pattern.
In a study of diphenylsilane, the intense IR line at 843 cm⁻¹ was attributed to the out-of-plane C-H fundamental, while the Raman line at 999 cm⁻¹ had the highest intensity, involving ring puckering and SiH₂ bending vibrations. jkps.or.kr While not directly on this compound, this illustrates the type of analysis possible. The IR spectrum of this compound is available in the gas phase from the PubChem database. nih.gov The study of different crystalline forms (polymorphs) of a compound can show differences in IR and Raman spectra due to variations in molecule-molecule interactions in the crystal lattice. americanpharmaceuticalreview.com
Electronic Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule. These techniques are sensitive to the conjugated π-electron system of the biphenyl core.
The UV-Vis absorption spectrum of this compound is expected to show characteristic π→π* transitions. The position and intensity of these absorption bands are influenced by the substitution pattern and the dihedral angle between the phenyl rings. Increased conjugation generally leads to a red-shift (longer wavelength) of the absorption maximum. units.it Solvents can also influence the position of absorption bands, a phenomenon known as solvatochromism. units.it
Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. biocompare.com The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and environment. The presence of heavy atoms like iodine can lead to enhanced intersystem crossing to the triplet state, which may quench fluorescence but can lead to phosphorescence.
Studies on related biphenyl compounds, such as 2-biphenylmethanol, have shown distinct absorption and emission spectra in different solvents and in the crystalline state, indicating the sensitivity of electronic transitions to the molecular environment. researchgate.net In porphyrin systems, which also have extensive π-systems, electronic spectra are explained by the Gouterman four-orbital model, involving transitions between two HOMOs and two LUMOs. lasalle.edu
X-ray Crystallography of this compound and its Complexes
The steric hindrance caused by the two large iodine atoms at the 2 and 2' positions forces the phenyl rings to adopt a non-planar conformation. The resulting dihedral angle is a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric repulsion between the iodine atoms and the ortho-hydrogens.
X-ray crystallography is also invaluable for characterizing metal complexes of this compound or its derivatives. For example, the reaction of this compound with a phosphine (B1218219) ligand in the presence of a palladium catalyst yielded a complex whose structure was confirmed by X-ray diffraction. iucr.org Similarly, the structures of various metal complexes with related bipyridine and bipyrimidine ligands have been determined, revealing details of their coordination geometry and intermolecular interactions. rsc.orgresearchgate.net The crystal structure of metal complexes can be determined using X-ray diffraction to understand their geometry, such as octahedral or tetrahedral systems. jocpr.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Iodobiphenyl |
| 2-(2,5-dimethylphenyl)-2'-iodobiphenyl |
| 2'-Bromo-N-(4-fluorophenyl)biphenyl-2-amine |
| 2'-Bromo-N-(4-fluorophenyl)biphenyl-3-amine |
| N-arylated carbazoles |
| Biphenyl |
| Ethanol |
| but-3-en-2-one |
| 1-methylethyl propanoate |
| Diphenylsilane |
| 2-Biphenylmethanol |
Computational and Theoretical Studies on 2,2 Diiodobiphenyl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. frontiersin.org It has become a vital tool in chemistry for predicting molecular geometries, energies, and other properties. irjweb.comrsc.org DFT calculations are based on determining the electronic energy of a molecule from its electron density, which is a more manageable function than the complex multi-electron wavefunction. figshare.com The accuracy of DFT methods allows for reliable analysis of reaction mechanisms and electronic states, making it an indispensable partner to experimental research. irjweb.com
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comrsc.org A small HOMO-LUMO gap generally indicates high chemical reactivity and a greater ease of electronic excitation. rsc.org
While specific DFT calculations detailing the HOMO-LUMO energies for 2,2'-diiodobiphenyl were not found in the surveyed literature, studies on its derivatives and related biphenyl (B1667301) systems are available. For instance, the electronic structure and HOMO/LUMO energy levels have been evaluated for materials derived from this compound, such as in the development of hole-transporting materials or spiro compounds. up.ac.zanih.gov Furthermore, research on platinum(II) biphenyl complexes demonstrates that the HOMO-LUMO energy gap can be systematically controlled by adding electron-donating or electron-withdrawing groups to the biphenyl framework. rsc.org These studies underscore the power of DFT in tuning the electronic properties of biphenyl-based molecules for specific applications. rsc.org
The significance of these frontier orbitals and their energy gap in computational analysis is summarized in the table below.
| Parameter | Significance in Theoretical Chemistry |
| HOMO Energy | Corresponds to the ionization potential; a higher energy level indicates a stronger electron-donating capability. rsc.org |
| LUMO Energy | Corresponds to the electron affinity; a lower energy level indicates a stronger electron-accepting capability. rsc.org |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap suggests higher reactivity. irjweb.comrsc.org |
Theoretical calculations, predominantly using DFT, are instrumental in elucidating complex reaction mechanisms that are difficult to probe experimentally. rsc.orgrsc.org By modeling reactants, transition states, and products, researchers can map out the entire energy profile of a reaction, identify the rate-determining step, and understand the factors controlling selectivity. rsc.org
This compound is a key precursor in Ullmann-type coupling reactions to form carbon-carbon bonds, and DFT studies have been pivotal in understanding this process. rsc.org The mechanism of the Ullmann reaction, particularly the copper-catalyzed coupling of aryl halides, has been extensively studied computationally. frontiersin.org Theoretical calculations suggest a mechanism involving the oxidative addition of the aryl iodide to a copper(I) complex, forming a copper(III) intermediate. up.ac.za This is often followed by reductive elimination to yield the biaryl product and regenerate the catalyst. up.ac.za The computational investigation of the on-surface Ullmann reaction of halogenated precursors also relies on DFT to determine the energy barriers for dehalogenation and subsequent C-C bond formation. youtube.com
Furthermore, DFT has been applied to understand the C-H activation of biphenyl compounds, a powerful strategy for molecular functionalization. nih.gov For example, in the nitrile-directed C-H activation of biaryl systems, DFT calculations have shown that the reaction proceeds through a concerted metalation-deprotonation (CMD) pathway and have helped identify the specific transition state that favors the observed regioselectivity. nih.gov These computational studies provide deep mechanistic insights that are crucial for the rational design of new catalysts and synthetic methods. nih.govresearchgate.net
A generalized summary of steps in a transition-metal-catalyzed cross-coupling reaction involving an aryl iodide, as elucidated by DFT, is presented below.
| Reaction Step | Description | Role of DFT Calculation |
| Catalyst Activation | The active catalyst species is formed in situ. | Determines the structure and stability of the active catalyst. |
| Oxidative Addition | The C-I bond of the aryl iodide adds to the metal center. | Calculates the transition state energy (activation barrier) for this step. |
| Transmetalation / Ligand Exchange | A second component is introduced to the metal center. | Models the intermediates and transition states for ligand exchange. |
| Reductive Elimination | The coupled product is formed, and the catalyst is regenerated. | Calculates the energy barrier for the final bond-forming step. |
Electronic Structure and Molecular Orbitals (HOMO/LUMO)
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. frontiersin.org The simulation calculates the trajectory of each particle by solving Newton's laws of motion, given a set of initial positions and velocities and a potential energy function (force field) that describes the interatomic forces. frontiersin.orgvietnamjournal.ru MD simulations provide a dynamic view of molecular systems, revealing information about conformational changes, protein-ligand binding stability, and the behavior of molecules in different environments like solvents. frontiersin.orgresearchgate.net
No specific molecular dynamics simulation studies focused solely on this compound were identified in the reviewed literature. However, the application of MD simulations would be a valuable tool for understanding its dynamic behavior. For instance, an MD simulation could be used to:
Analyze Conformational Dynamics: Investigate the rotational barrier and preferred dihedral angle between the two phenyl rings. This is crucial as the planarity of the biphenyl system affects its electronic and physical properties.
Study Solvation Effects: Simulate this compound in various solvents to understand how solvent molecules arrange around it and influence its conformational preferences.
Assess Complex Stability: If this compound were used as a ligand in a larger complex (e.g., with a metal catalyst or a biological receptor), MD simulations could assess the stability and dynamics of the entire complex over time. youtube.comresearchgate.net
MD simulations bridge the gap between static molecular structures and dynamic functional behavior, offering insights that are complementary to both experimental data and quantum mechanical calculations. frontiersin.org
Quantitative Structure-Activity Relationships (QSAR) for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org The fundamental principle is that the variations in the activity of compounds within a series are dependent on the variations in their molecular properties, which can be quantified by molecular descriptors. These descriptors can be physicochemical (e.g., logP), electronic, or structural in nature. By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and materials science.
Specific QSAR studies on derivatives of this compound were not found in the surveyed literature. However, the methodology has been successfully applied to structurally related compounds, such as other iodinated molecules or biphenyl derivatives, for various applications. frontiersin.org For example, QSAR models have been developed for 3-iodochromone derivatives to predict their fungicidal activity and for 3-(4-biphenylmethyl)pyridine derivatives to predict their potency as receptor antagonists. frontiersin.org
A hypothetical QSAR study on derivatives of this compound would involve the following steps:
Data Set Preparation: Synthesizing a series of derivatives with varied substituents on the biphenyl rings.
Biological Testing: Measuring a specific biological activity (e.g., cytotoxicity, enzyme inhibition) for all compounds in the series.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each derivative.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation linking the descriptors to the observed activity. frontiersin.org
Model Validation: Rigorously testing the model's statistical significance and predictive power using internal and external validation techniques. frontiersin.org
Such a study could identify the key structural features of this compound derivatives that are essential for a particular biological effect, providing a rational basis for the design of more potent and selective compounds.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for 2,2'-Diiodobiphenyl Transformations
The transformation of this compound is heavily reliant on catalytic processes, traditionally dominated by palladium-based systems for reactions like annulation with alkynes to form phenanthrenes. acs.orgacs.org However, the future of this field lies in the development of more sustainable, efficient, and selective catalytic systems.
Emerging trends point towards the use of more abundant and less expensive first-row transition metals like copper, iron, and cobalt. beilstein-journals.orgbeilstein-journals.org Iron- and cobalt-based catalysts, for instance, are being developed for Sonogashira cross-coupling reactions, which could be adapted for this compound to create C-C bonds with terminal alkynes. beilstein-journals.org Similarly, photocatalysis using well-defined copper(I) complexes presents a novel approach for such transformations, offering reactions under mild, visible-light-induced conditions. beilstein-journals.org
Dual catalytic systems are also a significant area of future research. The combination of nickel and photoredox catalysts, for example, has shown promise in C(sp2)–C(sp3) cross-coupling reactions. nih.govfrontiersin.org Applying such dual systems to this compound could enable previously challenging transformations. Another green and practical catalytic system that is gaining attention is the combination of molecular iodine (I2) and dimethyl sulfoxide (B87167) (DMSO), which has been effective in forming C-C and C-heteroatom bonds under metal-free conditions. mdpi.com
Future research will likely focus on designing catalysts that offer higher selectivity and functional group tolerance, particularly for creating complex and sterically hindered biaryl compounds. frontiersin.org The development of catalysts that can operate under milder conditions with lower catalyst loadings will also be a key objective. beilstein-journals.orgacs.org
Table 1: Emerging Catalytic Systems for this compound Transformations
| Catalytic System | Type of Transformation | Potential Advantages |
|---|---|---|
| Iron/Cobalt-based Catalysts | Sonogashira cross-coupling | Utilizes earth-abundant metals, lower cost. beilstein-journals.org |
| Copper(I) Photocatalysts | C-C bond formation, Allylation | Mild reaction conditions, visible-light driven. beilstein-journals.org |
| Dual Nickel/Photoredox Catalysis | C(sp2)-C(sp3) cross-coupling | Enables challenging transformations, potential for asymmetric synthesis. nih.govfrontiersin.org |
| I2/DMSO System | C-C and C-heteroatom bond formation | Metal-free, green, and cost-effective. mdpi.com |
Exploration of New Synthetic Applications in Complex Molecule Synthesis
This compound is a well-established precursor for various important molecular frameworks. Its use in copper-mediated Ullmann reactions to produce biphenylene (B1199973) and cobalt-catalyzed cycloadditions are classic examples. researchgate.net Palladium-catalyzed reactions have also been extensively used to synthesize phenanthrene (B1679779) derivatives and polycyclic aromatic hydrocarbons from this compound. rsc.orgacs.org
The future in this area is geared towards leveraging this compound for the synthesis of increasingly complex and functionally diverse molecules. One major application is in the construction of tetraphenylene (B3251814) and oligo-phenylene derivatives, which can form unique double-helical structures. researchgate.net The Suzuki cross-coupling reaction, involving this compound and appropriate diboronic esters, has proven to be a viable strategy for creating these intricate architectures. researchgate.net
Furthermore, the synthesis of natural products and biologically active molecules represents a significant frontier. caltech.edu For example, derivatives of this compound are critical intermediates in the total synthesis of complex natural products like Chloptosin. The development of novel C-H functionalization strategies, in tandem with reactions involving the C-I bonds of this compound, could open up new pathways to synthesize complex molecules from simple starting materials. caltech.edu Researchers are also exploring its use in domino reactions, where multiple bonds are formed in a single operation, to rapidly build molecular complexity. rsc.org
Table 2: Synthetic Targets Accessible from this compound
| Target Molecule Class | Synthetic Method | Significance/Application |
|---|---|---|
| Biphenylenes | Copper-mediated Ullmann reaction, Cobalt-catalyzed cycloaddition. researchgate.net | Precursors to aromatic networks, studies in antiaromaticity. researchgate.net |
| Phenanthrenes | Palladium-catalyzed annulation with alkynes. acs.org | Core structures in alkaloids, dyes, and pharmaceuticals. acs.org |
| Tetraphenylenes / Oligophenylenes | Palladium-catalyzed Suzuki cross-coupling. researchgate.net | Formation of double-helical structures, advanced materials. researchgate.net |
| Polycyclic Aromatic Hydrocarbons | Palladium-catalyzed reactions with boronic acids. rsc.org | Materials science, organic electronics. rsc.org |
Advanced Materials Science Applications and Device Integration
The unique structural and electronic properties of molecules derived from this compound make them highly attractive for materials science. rsc.orgsmolecule.com Biphenyl (B1667301) derivatives are already used as building blocks for liquid crystals and as fluorescent layers in organic light-emitting diodes (OLEDs). rsc.org
Future research will focus on the rational design and synthesis of novel materials for advanced organic electronic devices. qucosa.deresearchgate.net Derivatives of this compound are precursors to conjugated polymers and small molecules used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.orgontosight.aimdpi.comcas.cz For instance, spiro-linked siloles, which have potential electronic applications, can be synthesized from derivatives of this compound. charlotte.edu The goal is to fine-tune the electronic and photophysical properties of these materials by modifying their molecular structure to optimize device performance. um.edu.my
A key trend is the development of "smart materials" that respond to external stimuli. syr.edu The rigid yet tunable framework provided by this compound-derived structures is ideal for creating such materials. There is also a push towards integrating these organic materials into flexible and transparent electronic devices. qucosa.destanford.edu This requires not only the synthesis of new materials but also the development of new processing and patterning techniques compatible with organic semiconductors. qucosa.de The creation of advanced materials for sectors like energy, healthcare, and infrastructure, where high performance under harsh conditions is required, represents a significant long-term goal. mpie.delucideon.com
Interdisciplinary Research with Biological Systems
While direct biological applications of this compound itself are not extensively documented, its derivatives hold significant potential for interdisciplinary research involving biological systems. syr.eduuniv-amu.fr Biphenyl-containing compounds are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. rsc.org
An emerging trend is the design of novel bioactive molecules based on scaffolds derived from this compound. For example, derivatives of the related 2,2'-bipyridine (B1663995) are known to exhibit potent antitumor effects by forming complexes with metal ions. nih.gov Similar strategies could be employed with frameworks derived from this compound to develop new therapeutic agents.
Future research will likely involve collaborations between chemists, biologists, and medical researchers to explore these possibilities. univ-amu.frcollege-de-france.fr This includes synthesizing libraries of this compound derivatives and screening them for activity against various biological targets. The development of fluorescent probes for bioimaging is another promising avenue, as the rigid biphenyl core can be functionalized to create highly luminescent and target-specific molecules. mdpi.com The ultimate aim is to understand how the structure of these synthetic molecules dictates their interaction with complex biological systems like cells and proteins, potentially leading to new diagnostic and therapeutic tools. syr.edundhu.edu.tw
Computational Design and Prediction of Novel this compound Reactivity
Computational chemistry is becoming an indispensable tool for accelerating chemical research. ndhu.edu.twnii.ac.jp In the context of this compound, computational methods are poised to play a crucial role in predicting its reactivity and guiding the synthesis of new molecules and materials. nih.gov
Future research will increasingly rely on theoretical calculations, such as Density Functional Theory (DFT), to understand reaction mechanisms and predict the outcomes of novel transformations. um.edu.my For example, computational models can help elucidate the complex interplay of factors that govern selectivity in catalytic reactions, which is often difficult to determine experimentally. nih.gov This insight is vital for designing more efficient and selective catalysts for this compound transformations.
Another major trend is the in silico design of new materials. nih.govmdpi.com Computational screening can be used to predict the electronic, optical, and physical properties of hypothetical molecules derived from this compound before committing to their synthesis. um.edu.my This rational design approach can significantly reduce the time and resources required to discover new materials for applications in electronics and other fields. mdpi.com As computational methods become more powerful and accurate, they will enable the exploration of vast chemical spaces, predicting novel reactivity patterns and identifying promising synthetic targets that might otherwise be overlooked. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 2,2'-diiodobiphenyl, and how do reaction conditions influence yield?
- Methodological Answer : this compound is synthesized via palladium-catalyzed cross-coupling or halogen exchange. A typical procedure involves reacting 2,2'-dibromobiphenyl with excess NaI in the presence of CuI and a ligand (e.g., 1,10-phenanthroline) at 150°C, yielding ~90% conversion . For nitration, pre-conversion of dibromo to diiodo derivatives is critical, as diiodo substrates (e.g., 2,2'-diiodo-5,5'-dinitrobiphenyl) exhibit higher reactivity (62% yield) compared to dibromo analogs (20.6% yield) under identical conditions .
Q. How is the Ullmann reaction applied to this compound for biphenylene synthesis?
- Methodological Answer : The Ullmann reaction leverages copper catalysis to couple aryl halides. For this compound, refluxing in DMF with Cu powder (5 mol%) at 120°C for 24 hours facilitates intramolecular coupling to form biphenylene. Excess aryl iodide or chiral reactants can yield unsymmetrical or chiral products, respectively .
Q. What spectroscopic techniques are used to characterize this compound derivatives?
- Methodological Answer : High-resolution NMR (e.g., 250 MHz H NMR) is critical for structural elucidation. For example, phenylethynylated derivatives show distinct splitting patterns for fluorenyl protons, confirmed via double-resonance experiments. Elemental analysis and mass spectrometry (GC–MS) are used to verify purity and detect byproducts like 2-iodobiphenyl .
Advanced Research Questions
Q. What mechanistic insights explain the palladium-catalyzed phenylethynylation of this compound?
- Methodological Answer : The reaction proceeds via oxidative addition of Pd into one C–I bond, forming an arylpalladium(II) intermediate. Phenylacetylide anions (generated in situ from phenylacetylene and triethylamine) then attack the Pd center, followed by reductive elimination to yield fluorenylidenes. Control experiments confirm that intermediates like (fluorenylidenebenzyl)palladium(III) complexes are crucial for catalytic turnover .
Q. How do substituent effects (e.g., iodine vs. bromine) influence coupling reactions involving this compound?
- Methodological Answer : Iodine's lower electronegativity and weaker C–I bond (vs. C–Br) enhance oxidative addition kinetics. For example, Suzuki–Miyaura coupling of this compound with arylboronic acids achieves higher yields (70–85%) than dibromo analogs (<50%). However, diaryliodonium salts (e.g., cyclic -iodanes) outperform diiodobiaryls in Pd-catalyzed cross-couplings due to reduced steric hindrance .
Q. What strategies mitigate deiodination during electrosynthesis of diaryliodonium salts from this compound?
- Methodological Answer : Oxidative cyclization of this compound with peracetic acid often leads to partial deiodination, forming monoiodinated byproducts (e.g., 5a, 64% yield). Using lower potentials (<1.2 V) and stabilizing anions (e.g., BF) minimizes homolytic cleavage. Alternatively, pre-coordinating Pd to pyridine substituents (in modified diiodobiphenyls) enhances oxidative addition selectivity .
Q. How can byproduct formation be analyzed and minimized in reactions involving this compound?
- Methodological Answer : GC–MS and P NMR are key for identifying byproducts such as 2-iodobiphenyl (from β-H elimination) or tarry residues. For example, Pd-free control experiments with aniline reveal nucleophile-induced decomposition pathways. Optimizing catalyst loading (e.g., 1 mol% Pd(dba)) and avoiding excess nucleophiles reduces side reactions .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
